molecular formula C10H16N2O4 B3104988 (S)-3-Boc-氨基-2,6-二氧代哌啶 CAS No. 151367-92-9

(S)-3-Boc-氨基-2,6-二氧代哌啶

货号 B3104988
CAS 编号: 151367-92-9
分子量: 228.24 g/mol
InChI 键: TUGRLMXVKASPTN-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-Boc-amino-2,6-dioxopiperidine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a cyclic amino acid derivative that has been synthesized using various methods.

科学研究应用

氨肽酶 N 抑制剂

(S)-3-Boc-氨基-2,6-二氧代哌啶的衍生物在合成氨肽酶 N 抑制剂的研究中被合成。氨肽酶 N 是一种在肿瘤细胞中过表达的依赖锌的金属外肽酶,在肿瘤浸润、转移和血管生成中发挥重要作用。虽然合成的化合物显示出一些抑制活性,但建议进一步修饰以增强其有效性 徐文芳,2011

正交保护衍生物的合成

正交 N 保护(Boc 和 Cbz)3,4-氮杂环丁烷哌啶是一种用于合成 4-取代 3-氨基哌啶的多功能构建块,通过可扩展合成开发。这些化合物具有很高的生物活性潜力,展示了 (S)-3-Boc-氨基-2,6-二氧代哌啶在创建生物相关分子中的用途 H. Schramm 等,2009

螺环 2,6-二氧代哌嗪衍生物

对氨基酸衍生的 α-季铵 α-氨基腈的研究导致了手性螺环 2,6-二氧代哌嗪的合成。该过程涉及氰水化,然后是碱介导的环化和 N-烷基化,表明 (S)-3-Boc-氨基-2,6-二氧代哌啶衍生物具有产生分子多样性的潜力 J. A. González-Vera 等,2005

胺的 N-叔丁氧羰基化

一项研究证明了使用市售杂多酸对胺进行高效且环境友好的 N-叔丁氧羰基化。该方法涉及二叔丁基碳酸二酯,产生 N-Boc 保护的氨基衍生物,没有竞争性副产物,突出了在肽合成和保护策略中的实际应用 A. Heydari 等,2007

属性

IUPAC Name

tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGRLMXVKASPTN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of N-(tert-butoxy carbonyl)-L-glutamine (4.92 g, 20 mmol) and carbonyl diimidazole (3.24 g, 20 mmol) in THF (100 mL) was refluxed for 16 h. Thereafter, solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 203 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) m/z 227 [M-1]+.
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

2,6-Dioxo-3-(t-butoxycarbonylamino)piperidine (3) was prepared and isolated as follows. A solution of N-(t-butoxycarbonyl)-L-glutamine (4.92 g) and carbonyl diimidazole (1.70 g) in THF (100 mL) was refluxed for 9 h. The solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 3 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) 227 [M-1]+.
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 2
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 3
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 4
Reactant of Route 4
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 5
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 6
(S)-3-Boc-amino-2,6-dioxopiperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。